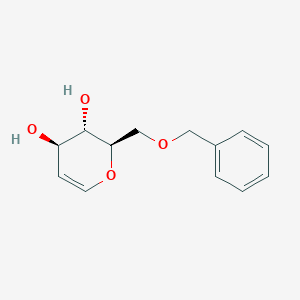

6-O-Benzyl-D-glucal

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c14-11-6-7-17-12(13(11)15)9-16-8-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2/t11-,12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDGBCAJRWMYHR-UPJWGTAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C=CO2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C=CO2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370468 | |

| Record name | 6-O-Benzylglucal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165524-85-6 | |

| Record name | 6-O-Benzylglucal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Selective Protection

An In-depth Technical Guide to 6-O-Benzyl-D-glucal: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of carbohydrate chemistry, the glycal scaffold represents a cornerstone for the synthesis of complex oligosaccharides and glycoconjugates. Among these, 6-O-Benzyl-D-glucal emerges as a valuable, selectively protected monosaccharide. Unlike its more common per-benzylated counterpart (3,4,6-Tri-O-benzyl-D-glucal), the targeted benzylation at the primary C-6 hydroxyl group leaves the secondary hydroxyls at C-3 and C-4 available for subsequent chemical manipulation. This structural feature makes 6-O-Benzyl-D-glucal a strategic chiral building block for the synthesis of modified glucose derivatives, allowing for a programmed and regioselective introduction of functional groups.

This guide provides a comprehensive overview of the chemical structure, properties, and synthetic applications of 6-O-Benzyl-D-glucal. While specific, published experimental data for this mono-substituted derivative is less abundant than for its fully protected analogues, this document leverages established principles of carbohydrate chemistry and data from related compounds to offer field-proven insights into its synthesis and reactivity.

Chemical Structure and Physicochemical Properties

6-O-Benzyl-D-glucal is an unsaturated pyranoid derived from D-glucose. The defining features are the endocyclic enol ether (the "glycal" double bond between C-1 and C-2) and a single benzyl ether protecting group at the C-6 position.

Systematic Name (IUPAC): (2R,3S,4S)-2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-3,4-diol

Physicochemical Data Summary

The fundamental properties of 6-O-Benzyl-D-glucal are summarized below. It is important to note that while basic identifiers are well-established, specific experimental values for properties like melting point and optical rotation are not widely reported in peer-reviewed literature, unlike for its tri-O-benzyl analogue.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₆O₄ | [1] |

| Molecular Weight | 236.26 g/mol | [1] |

| CAS Number | 165524-85-6 | [1] |

| Appearance | Solid or powder | [1] |

| Solubility | Soluble in water, Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). | [1] |

| Purity | Typically ≥95% | [1] |

| Melting Point | Not widely reported. For comparison, 3,4,6-Tri-O-benzyl-D-glucal melts at 57-58 °C. | [2] |

| Optical Rotation | Not widely reported. For comparison, [α]D for 3,4,6-Tri-O-benzyl-D-glucal is -2.7° (c=5, CHCl₃). |

Synthesis Strategy: The Challenge of Regioselectivity

The synthesis of 6-O-Benzyl-D-glucal from D-glucal is a classic problem of regioselective protection. The primary hydroxyl group at C-6 is inherently more sterically accessible and often more nucleophilic than the secondary hydroxyls at C-3 and C-4. This difference is the key to achieving mono-benzylation.

Proposed Synthetic Workflow

A plausible and efficient synthesis would involve the direct, regioselective benzylation of commercially available D-glucal.

Caption: Proposed synthetic workflow for 6-O-Benzyl-D-glucal.

Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for selective benzylation in carbohydrate chemistry.

Objective: To synthesize 6-O-Benzyl-D-glucal by selectively protecting the C-6 hydroxyl of D-glucal.

Materials:

-

D-glucal

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous Dimethylformamide (DMF)

-

Methanol (for quenching)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add D-glucal (1.0 eq). Dissolve it in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise. The evolution of hydrogen gas will be observed. Allow the mixture to stir at 0 °C for 30-45 minutes. The formation of the alkoxide is favored at the more acidic and accessible primary hydroxyl group.

-

Benzylation: Add benzyl bromide (1.05 eq) dropwise to the cooled solution.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of methanol until gas evolution ceases.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NH₄Cl and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography to yield 6-O-Benzyl-D-glucal.

Causality Behind Choices:

-

Stoichiometry: Using only a slight excess of the base and benzyl bromide is crucial to minimize the formation of di- and tri-benzylated byproducts.

-

Solvent: DMF is an excellent polar aprotic solvent for this reaction, as it effectively solvates the sodium alkoxide intermediate.

-

Temperature Control: Starting the reaction at 0 °C allows for controlled deprotonation and helps enhance the selectivity for the primary C-6 position.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 6-O-Benzyl-D-glucal stems from its distinct reactive sites: the nucleophilic enol ether double bond and the free hydroxyl groups at C-3 and C-4.

Reactions at the Glycal Double Bond

The electron-rich double bond is highly susceptible to electrophilic addition. A key transformation is its epoxidation followed by nucleophilic ring-opening, which provides a powerful route to 2-deoxy- and 2,3-dideoxy-glycosides.

An epoxide derived from 6-O-Benzyl-D-glucal serves as a versatile intermediate for stereoselective additions.[3] The outcome of the reaction (1,2- vs. 1,4-addition) is highly dependent on the nature of the nucleophile and its ability to coordinate with the oxirane oxygen.[3]

Caption: Key reaction pathways involving the glycal double bond.

Applications in Drug Development

The ability to introduce diverse functionalities at the C-2 and C-3 positions makes this scaffold valuable for creating libraries of carbohydrate-based therapeutics. Glycoconjugation is a widely used strategy in drug discovery to improve the pharmacokinetic properties of a drug or to target it to specific cells that have high glucose transporter (GLUT) expression, such as cancer cells.[4] While direct examples for 6-O-Benzyl-D-glucal are sparse, its derivatives are ideal precursors for:

-

Synthesis of C-glycosides: The glycal can be converted into C-glycosides, which are metabolically stable analogues of O-glycosides and are of great interest as enzyme inhibitors and therapeutic agents.

-

Formation of 2-Deoxy Sugars: These motifs are present in numerous natural products with significant biological activity, including cardiotonic glycosides and antitumor antibiotics.

Spectroscopic Characterization (Predicted)

| Spectroscopy | Predicted Feature | Rationale |

| ¹H NMR | δ ≈ 6.4 ppm (d, J≈6 Hz, H-1) | The anomeric proton on the glycal double bond, deshielded by the ring oxygen. |

| δ ≈ 4.8 ppm (d, J≈6 Hz, H-2) | The vinylic proton at C-2, coupled to H-1. | |

| δ ≈ 7.2-7.4 ppm (m, 5H) | Aromatic protons of the benzyl group. | |

| δ ≈ 4.6 ppm (s, 2H) | Methylene protons (CH₂) of the benzyl group. | |

| δ ≈ 3.5-4.2 ppm (m) | Protons on the pyranose ring (H-3, H-4, H-5, H-6). | |

| Broad singlets (exchangeable) | Protons of the free hydroxyl groups at C-3 and C-4. | |

| ¹³C NMR | δ ≈ 145 ppm (C-1) | Vinylic carbon adjacent to the ring oxygen. |

| δ ≈ 100 ppm (C-2) | Vinylic carbon C-2. | |

| δ ≈ 127-138 ppm | Aromatic carbons of the benzyl group. | |

| δ ≈ 74 ppm | Methylene carbon of the benzyl group. | |

| δ ≈ 65-80 ppm | Carbons of the pyranose ring (C-3, C-4, C-5, C-6). | |

| IR | 3300-3500 cm⁻¹ (broad) | O-H stretching of the free hydroxyl groups. |

| 3030 cm⁻¹ (sharp) | Aromatic C-H stretching. | |

| 2850-2950 cm⁻¹ (sharp) | Aliphatic C-H stretching. | |

| 1645 cm⁻¹ (medium) | C=C stretching of the enol ether. | |

| 1100-1050 cm⁻¹ (strong) | C-O stretching. |

Safety and Handling

As a laboratory chemical, 6-O-Benzyl-D-glucal should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety profile can be inferred from related benzylated sugar compounds.[7][8]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storage at refrigerated temperatures (0-8 °C) is recommended.

-

Incompatibilities: Avoid strong oxidizing agents.

Conclusion

6-O-Benzyl-D-glucal represents a strategically important, yet underutilized, building block in synthetic carbohydrate chemistry. Its single protecting group at the primary C-6 position provides a distinct advantage over per-protected glycals, offering a clear pathway for regioselective functionalization of the C-3 and C-4 hydroxyls. While detailed characterization data is limited in the public domain, its synthesis is achievable through established regioselective protection strategies. The true value of this compound lies in its potential as a versatile intermediate for constructing complex, modified carbohydrates for applications in drug discovery and materials science. Further exploration of its reactivity will undoubtedly unlock new avenues for the efficient synthesis of novel bioactive molecules.

References

A numbered list of all sources cited will be generated here.

Sources

- 1. 6-O-Benzyl-D-glucal, Purity ≥95% - CD BioGlyco [bioglyco.com]

- 2. labsolu.ca [labsolu.ca]

- 3. Regio- and stereoselectivity of the addition of O-, S-, N-, and C-nucleophiles to the beta vinyl oxirane derived from D-glucal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4,6-Tri-O-benzyl-D-glucal(55628-54-1) 1H NMR spectrum [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 6-O-Benzyl-D-glucal

Abstract

6-O-Benzyl-D-glucal is a pivotal intermediate in carbohydrate chemistry, valued for its utility in the synthesis of complex oligosaccharides, glycoconjugates, and various biologically active molecules.[1] Its unique structure, featuring a nucleophilic double bond between C1 and C2 and a selectively protected C6 hydroxyl group, allows for a wide range of stereoselective transformations. This guide provides an in-depth exploration of a robust and widely adopted synthetic pathway to 6-O-Benzyl-D-glucal, commencing from the readily available D-glucose. The narrative emphasizes the mechanistic rationale behind each synthetic step, offering field-proven insights and detailed experimental protocols to ensure reproducibility and high yields. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of advanced carbohydrate synthesis.

Introduction: The Strategic Importance of 6-O-Benzyl-D-glucal

Glycals, cyclic enol ether derivatives of sugars, are powerful synthons in modern organic chemistry.[2] The double bond between the anomeric carbon (C1) and C2 renders them highly reactive towards electrophiles, enabling a plethora of addition and rearrangement reactions. Among these, the Ferrier rearrangement stands out as a facile method for the synthesis of 2,3-unsaturated glycosides.[2][3][4][5]

The strategic placement of a benzyl ether at the C6 position of D-glucal serves a dual purpose. Firstly, the benzyl group is a robust protecting group, stable to a wide range of reaction conditions, yet readily removable via catalytic hydrogenation.[6] Secondly, its presence at the primary C6 hydroxyl allows for the differential protection of the remaining secondary hydroxyls at C3 and C4, a crucial feature for the regioselective synthesis of complex carbohydrates. This guide will focus on a multi-step synthesis that prioritizes high yield and purity, ensuring the final product is suitable for demanding downstream applications.

Overall Synthetic Strategy

The synthesis of 6-O-Benzyl-D-glucal from D-glucose is a multi-step process that can be conceptually divided into three key stages:

-

Protection of D-glucose: This involves the initial protection of the anomeric center and the C4 and C6 hydroxyls to facilitate selective manipulation of the remaining hydroxyl groups.

-

Formation of the Glycal: This critical step involves the creation of the C1-C2 double bond.

-

Selective Benzylation and Deprotection: This final stage involves the introduction of the benzyl group at the C6 position and the removal of other protecting groups to yield the target molecule.

The following diagram provides a high-level overview of the synthetic workflow.

Caption: High-level workflow for the synthesis of 6-O-Benzyl-D-glucal.

Detailed Synthetic Pathway and Experimental Protocols

Step 1: Peracetylation of D-Glucose

Causality: The initial peracetylation of D-glucose serves to protect all hydroxyl groups. This is a crucial first step as it deactivates the hydroxyls, preventing unwanted side reactions in subsequent steps, and enhances the solubility of the sugar in organic solvents. The use of acetic anhydride with a catalytic amount of acid is a standard and efficient method for this transformation.[7]

Protocol:

-

To a stirred suspension of D-glucose (1.0 eq) in acetic anhydride (5.0 eq) at 0 °C, cautiously add a catalytic amount of perchloric acid (70%).

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice-water and stir vigorously until the excess acetic anhydride has hydrolyzed.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield penta-O-acetyl-β-D-glucopyranose as a white solid.

Step 2: Formation of Acetobromo-α-D-glucose

Causality: The conversion of the peracetylated glucose to the corresponding glycosyl bromide is a key step in activating the anomeric center for the subsequent elimination reaction to form the glucal. The use of hydrogen bromide in acetic acid is a classic and effective method for this transformation. The reaction proceeds via an SN1-type mechanism involving an oxocarbenium ion intermediate.

Protocol:

-

Dissolve penta-O-acetyl-β-D-glucopyranose (1.0 eq) in a minimal amount of dichloromethane.

-

At 0 °C, add a solution of hydrogen bromide in acetic acid (33 wt %, 1.2 eq) dropwise.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring for completion by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and pour it into ice-water.

-

Separate the organic layer and wash it sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford acetobromo-α-D-glucose, which is often used in the next step without further purification.

Step 3: Synthesis of 3,4,6-Tri-O-acetyl-D-glucal

Causality: This step involves a reductive elimination of the bromide at C1 and the acetate at C2 to form the C1-C2 double bond characteristic of a glycal. Zinc dust is a common reducing agent for this transformation, and the reaction is typically carried out in the presence of a buffer like sodium acetate to neutralize the generated acid.[7]

Protocol:

-

To a vigorously stirred solution of acetobromo-α-D-glucose (1.0 eq) in a mixture of acetone and water, add activated zinc dust (5.0 eq) and sodium acetate (2.0 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the zinc salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude 3,4,6-tri-O-acetyl-D-glucal.

Step 4: Deacetylation to D-Glucal

Causality: The removal of the acetyl protecting groups is necessary to liberate the hydroxyl groups for the subsequent selective benzylation. The Zemplén deacetylation, which utilizes a catalytic amount of sodium methoxide in methanol, is a mild and efficient method for this purpose.[7][8]

Protocol:

-

Dissolve the crude 3,4,6-tri-O-acetyl-D-glucal (1.0 eq) in anhydrous methanol.

-

Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.

-

Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 30-60 minutes.

-

Neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Amberlite IR-120 H+).

-

Filter the resin and wash with methanol.

-

Concentrate the filtrate under reduced pressure to obtain D-glucal as a syrup, which can be used directly in the next step.

Step 5: Selective 6-O-Benzylation

Causality: The selective benzylation of the primary C6 hydroxyl group in the presence of the secondary C3 and C4 hydroxyls is a critical step. This regioselectivity is achieved by taking advantage of the higher reactivity of the primary hydroxyl group. The use of benzyl bromide in the presence of a base like sodium hydride is a common method for this ether formation. The reaction is typically performed in an aprotic polar solvent like DMF.

Protocol:

-

Dissolve D-glucal (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of methanol at 0 °C.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-O-Benzyl-D-glucal.

Mechanistic Insights

The Ferrier Rearrangement: A Key Reaction of Glycals

While not part of the synthesis of 6-O-Benzyl-D-glucal itself, understanding the Ferrier rearrangement is crucial for appreciating the synthetic utility of the final product. This reaction involves the Lewis acid-catalyzed reaction of a glycal with a nucleophile, leading to the formation of a 2,3-unsaturated glycoside.[4][9] The reaction proceeds through a highly stabilized allylic oxocarbenium ion intermediate.

Caption: Simplified mechanism of the Ferrier rearrangement.

The stereochemical outcome of the Ferrier rearrangement is often highly predictable, with the nucleophile typically attacking from the alpha face due to the influence of the anomeric effect.[10]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the synthesis of 6-O-Benzyl-D-glucal.

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Peracetylation | Acetic anhydride, HClO₄ | Neat | 0 → RT | 1-2 | >90 |

| 2 | Bromination | HBr in Acetic Acid | Dichloromethane | 0 → RT | 2-4 | >95 |

| 3 | Glycal Formation | Zinc, Sodium Acetate | Acetone/Water | RT | 4-6 | 80-90 |

| 4 | Deacetylation | Sodium Methoxide | Methanol | RT | 0.5-1 | >95 |

| 5 | Benzylation | Benzyl Bromide, NaH | DMF | 0 → RT | 12-16 | 70-85 |

Conclusion

The synthesis of 6-O-Benzyl-D-glucal from D-glucose is a well-established and reliable process that provides access to a versatile building block for advanced carbohydrate chemistry. Each step in the sequence is designed to proceed with high efficiency and selectivity, culminating in a product of high purity. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental protocols are paramount to achieving success in this synthesis. The strategic use of protecting groups and the controlled formation of the glycal moiety underscore the elegance and power of modern synthetic organic chemistry in creating complex and valuable molecules for scientific research and drug development.

References

-

Sulfamic-acid-catalyzed Fischer glycosylation of glucose with benzyl alcohol. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Transformation of Glycals into 2,3-Unsaturated Glycosyl Derivatives (Ferrier Rearrangement). (n.d.). Organic Reactions. Retrieved January 22, 2026, from [Link]

-

BDMS catalyzed Ferrier rearrangement of 3,4,6-tri-O-acetyl-D-glucal with alcohols. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Demchenko, A. V., et al. (2018). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Beilstein Journal of Organic Chemistry, 14, 1489–1495. [Link]

-

Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. (2022). Topics in Current Chemistry, 380(3), 26. [Link]

-

Grynkiewicz, G., et al. (2021). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. Molecules, 26(11), 3373. [Link]

-

Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts. (2024). Organic & Biomolecular Chemistry, 22(26), 5625-5633. [Link]

-

Bornaghi, L. F., & Poulsen, S.-A. (2005). Microwave-Accelerated Fischer Glycosylation. Tetrahedron Letters, 46(20), 3485-3488. [Link]

-

Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. (2022). Topics in Current Chemistry, 380(3), 26. [Link]

-

Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. (2021). The Journal of Organic Chemistry, 86(11), 7737-7748. [Link]

-

Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. (2021). Beilstein Journal of Organic Chemistry, 17, 2352-2358. [Link]

-

Microwave-accelerated Fischer glycosylation. (2005). Tetrahedron Letters, 46(20), 3485-3488. [Link]

-

Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. (2019). Organic & Biomolecular Chemistry, 17(16), 3923-3936. [Link]

-

6-O-Benzyl-D-glucal, Purity ≥95%. (n.d.). CD BioGlyco. Retrieved January 22, 2026, from [Link]

-

A Convenient Synthesis of 2, 3 - DI- O - Acetyl-1, 6 - Anhydro- β - D – Glucopyranose. (1990). Journal of Carbohydrate Chemistry, 9(2-3), 235-245. [Link]

-

Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction. (2021). ACS Omega, 6(17), 11425–11437. [Link]

-

Transition states for glucopyranose interconversion. (2011). Journal of the American Chemical Society, 133(18), 7035–7044. [Link]

-

a) aD-Glucopyranose and (b) bD-glucopyranose. Dihedral angle o is across atoms. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

ChemInform Abstract: A Facile Synthesis of 1,2-Anhydro-6-O-acetyl-3,4-di-O-benzyl-D-glycopyranoses and 1,2-Anhydro-5-O-acetyl-3-O-benzyl-D-glycofuranoses. (2010). ChemInform, 24(42). [Link]

- Process for the preparation of 3.6-di-o-acetyl-d-glycals. (2008). Google Patents.

-

Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation int. (2021). ACS Omega, 6(17), 11425-11437. [Link]

-

Synthesis and reactions of O-acetylated benzyl α-glycosides of 6-O-(2-acetamido-2-deoxy-β-d-glucopyranosyl)-N-acetylmuramoyl-l-alanyl-d-isoglutamine esters. (1987). Carbohydrate Research, 167, 77-90. [Link]

-

6,7,8,10-Tetra-O-benzyl-1,2,3,4-tetradeoxy-α-D-gluco-dec-5-ulopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. (2021). Molbank, 2021(2), M1229. [Link]

-

Carbohydrates as Building Blocks for the Synthesis of Medicinally Important Molecules. (2017). Research and Reviews: Journal of Chemistry, 6(2). [Link]

-

Chemistry of 1,2-Anhydro Sugars. (2016). CHIMIA International Journal for Chemistry, 70(3), 168-172. [Link]

-

Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2022). Frontiers in Chemistry, 10, 894767. [Link]

-

Suggest a mechanism by which α-d-glucopyranose is converted to β-.... (2024). Pearson. Retrieved January 22, 2026, from [Link]

-

Key Reactions Of Sugars: Glycosylation and Protection. (2018). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

-

How can one remove an acetyl protecting group from an acetylated sugar?. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Suggest a mechanism by which α-d-glucopyranose is converted to β-.... (2024). Pearson. Retrieved January 22, 2026, from [Link]

-

Production of 1,4:3,6-dianhydro-α-d-glucopyranose from methyl 3,6-anhydro-α-d-glucopyranoside and its taste identification. (2025). Food Chemistry, 463, 139369. [Link]

- Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose.... (1995). Google Patents.

-

6-O-Benzyl- and 6-O-silyl-N-acetyl-2-amino-2-N,3-O-carbonyl-2-deoxyglucosides: effective glycosyl acceptors in the glucosamine 4-OH Series. effect of anomeric stereochemistry on the removal of the oxazolidinone group. (2005). The Journal of Organic Chemistry, 70(4), 1291-1296. [Link]

Sources

- 1. 6-O-Benzyl-D-glucal, Purity ≥95% - CD BioGlyco [bioglyco.com]

- 2. organicreactions.org [organicreactions.org]

- 3. researchgate.net [researchgate.net]

- 4. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00410H [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. rroij.com [rroij.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Properties and Solubility of 6-O-Benzyl-D-glucal

Introduction: The Role of 6-O-Benzyl-D-glucal in Modern Glycochemistry

6-O-Benzyl-D-glucal is a partially protected monosaccharide derivative that serves as a valuable and versatile intermediate in the field of synthetic carbohydrate chemistry. As a glucal, it possesses a double bond between carbons 1 and 2 of the pyranose ring, which opens avenues for a diverse array of chemical transformations, including electrophilic additions, cycloadditions, and glycosylations. The strategic placement of a single benzyl ether at the primary C-6 position imparts a crucial balance of reactivity and stability. This protecting group renders the molecule more soluble in organic solvents compared to its unprotected counterpart, D-glucal, while leaving the secondary hydroxyl groups at C-3 and C-4 available for further functionalization. This unique structural arrangement makes 6-O-Benzyl-D-glucal a key building block for the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. An authoritative understanding of its physical properties and solubility is therefore paramount for researchers and drug development professionals to effectively design synthetic routes, optimize reaction conditions, and develop robust purification protocols.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of 6-O-Benzyl-D-glucal are summarized below. These properties are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₆O₄ | [1] |

| Molecular Weight | 236.26 g/mol | [1] |

| Appearance | Solid or powder | [1] |

| CAS Number | 165524-85-6 | [1] |

| Melting Point | Data not readily available in cited literature | |

| Boiling Point | Data not readily available in cited literature |

Note: While a specific melting point for 6-O-Benzyl-D-glucal is not widely reported, the more extensively benzylated analog, 3,4,6-Tri-O-benzyl-D-glucal, has a reported melting point of 57-58 °C. This suggests that 6-O-Benzyl-D-glucal is a solid at room temperature.

Solubility Profile: A Duality of Character

The solubility of 6-O-Benzyl-D-glucal is dictated by the interplay between its hydrophilic and lipophilic features. The two free hydroxyl groups and the ring oxygen contribute polar character, enabling hydrogen bonding with protic solvents. Conversely, the aromatic benzyl group and the hydrocarbon backbone of the pyranose ring introduce significant lipophilicity (non-polar character).

Theoretical Considerations & Expert Insights

Unprotected monosaccharides are typically highly soluble in water due to the prevalence of hydroxyl groups that readily form hydrogen bonds.[2] The introduction of a bulky, non-polar benzyl group at the C-6 position, as seen in 6-O-Benzyl-D-glucal, fundamentally alters this behavior. This modification increases the molecule's affinity for organic solvents by disrupting the strong intermolecular hydrogen bonding network found in unprotected sugars and introducing favorable van der Waals interactions with non-polar media.[2][3]

Consequently, fully protected derivatives like 2,3,4,6-Tetra-O-benzyl-D-glucopyranose are practically insoluble in water but highly soluble in chlorinated solvents like dichloromethane and chloroform.[3] 6-O-Benzyl-D-glucal, with only one benzyl group, occupies an intermediate and synthetically advantageous position. It retains enough polarity from its two free hydroxyl groups to be soluble in polar organic solvents, while the benzyl group enhances its solubility in less polar media compared to unprotected D-glucal.

One supplier datasheet notes that 6-O-Benzyl-D-glucal is soluble in water.[1] This is an interesting claim, as the benzyl group would be expected to significantly reduce aqueous solubility. This may imply solubility at low concentrations or could be dependent on the specific crystalline form of the material. For critical applications, this should be experimentally verified.

Qualitative Solubility Summary

Based on available data and the behavior of structurally similar compounds, the following table provides a qualitative guide to the solubility of 6-O-Benzyl-D-glucal. This information is critical for selecting appropriate solvents for chemical reactions, extractions, and chromatographic purification.

| Solvent | Abbreviation | Polarity | Expected Solubility | Rationale & References |

| Water | H₂O | Highly Polar | Soluble (per supplier) | Reported as soluble, though this may be limited and should be verified experimentally.[1] |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Soluble | Reported as a good solvent.[1] |

| Dimethylformamide | DMF | Polar Aprotic | Soluble | Reported as a good solvent.[1] |

| Dichloromethane | DCM | Moderately Polar | Soluble | Reported as a good solvent.[1] Chlorinated solvents are effective for many benzylated sugars.[3][4] |

| Chloroform | CHCl₃ | Moderately Polar | Soluble | Highly effective solvent for related benzylated carbohydrates.[4] |

| Ethyl Acetate | EtOAc | Moderately Polar | Likely Soluble | Commonly used as a solvent and in chromatography for partially protected sugars.[4] |

| Acetone | (CH₃)₂CO | Moderately Polar | Likely Soluble | Good solvent for many moderately polar organic compounds, including similar protected sugars.[4][5] |

| Methanol | MeOH | Polar Protic | Likely Soluble | The free hydroxyl groups should facilitate solubility in alcohols. |

| Hexane | C₆H₁₄ | Non-polar | Sparingly Soluble | The high polarity from the -OH groups makes solubility in non-polar alkanes unlikely. Often used as an anti-solvent.[4] |

Experimental Determination of Thermodynamic Solubility

To provide a self-validating and trustworthy protocol, the industry-standard Shake-Flask Method is described below. This method determines the equilibrium (thermodynamic) solubility of a compound in a given solvent at a specified temperature.[6][7]

Principle of the Method

An excess amount of the solid compound is agitated in the solvent of interest for an extended period until the solution reaches equilibrium (i.e., it becomes saturated). The suspension is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is quantified using a suitable analytical technique (e.g., HPLC-UV, LC-MS, or gravimetric analysis).[8][9]

Mandatory Visualization: Solubility Workflow

The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.

Caption: Experimental workflow for the Shake-Flask method.

Step-by-Step Protocol

-

Preparation :

-

Add an excess amount of solid 6-O-Benzyl-D-glucal to a glass vial (e.g., 2-4 mL HPLC vial). "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. A starting point would be ~10-20 mg.

-

Using a calibrated pipette, add a precise volume of the desired solvent (e.g., 1.00 mL).

-

-

Equilibration :

-

Securely cap the vial.

-

Place the vial in a shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate.[9]

-

-

Separation :

-

Remove the vial from the shaker and let it stand at the same constant temperature to allow the undissolved solid to settle.

-

Carefully draw the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter) into a clean analysis vial. This step is critical to ensure no solid particles are carried over into the sample for analysis.

-

-

Quantification (Gravimetric Example) :

-

Accurately weigh a clean, dry vial (pre-weighed vial).

-

Transfer a precise volume of the clear filtrate (e.g., 0.500 mL) into the pre-weighed vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

-

Calculation :

-

Calculate the mass of the dissolved solid by subtracting the initial vial weight from the final weight.

-

Determine the solubility by dividing the mass of the dissolved solid by the volume of the filtrate that was evaporated.

-

Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of filtrate in mL)

-

-

Safety and Handling

As a Senior Application Scientist, it is imperative to ground all protocols in safety. While 6-O-Benzyl-D-glucal is not classified as acutely hazardous, standard laboratory best practices for handling chemical reagents should be strictly followed.

-

Personal Protective Equipment (PPE) : Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling the compound.[10][11]

-

Engineering Controls : Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]

-

Storage : Store the compound in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration may be recommended.

-

Disposal : Dispose of chemical waste in accordance with all local, state, and federal regulations.

Disclaimer: This guide is for informational purposes. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before use.

Molecular Visualization

The structure of 6-O-Benzyl-D-glucal is key to understanding its properties. The following diagram provides a 2D representation.

Caption: Simplified 2D chemical structure of 6-O-Benzyl-D-glucal.

References

-

CD BioGlyco. 6-O-Benzyl-D-glucal, Purity ≥95%. [Online] Available at: [Link]

-

EY Laboratories, Inc. (2014). MATERIAL SAFETY DATA SHEET - Monosaccharides, Disaccharide and Polysaccharides. [Online] Available at: [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Online] Available at: [Link]

-

Bio-protocol. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Online] Available at: [Link]

-

PubChem. 6-O-Benzyl-D-glucose. [Online] Available at: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Online] Available at: [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. [Online] Available at: [Link]

-

Carl ROTH. Safety Data Sheet: D(+)-Glucose monohydrate. [Online] Available at: [Link]

Sources

- 1. 6-O-Benzyl-D-glucal, Purity ≥95% - CD BioGlyco [bioglyco.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. enamine.net [enamine.net]

- 9. quora.com [quora.com]

- 10. itwreagents.com [itwreagents.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Strategic Imperative of Protecting Groups in Modern Glycoscience

An In-depth Technical Guide to the "Armed" Nature of Benzyl-Protected Glucal Donors for Researchers, Scientists, and Drug Development Professionals

Glycosylation, the covalent attachment of carbohydrate moieties to other molecules, is a cornerstone of molecular biology, influencing protein folding, cell-cell recognition, and immune responses. The laboratory synthesis of these complex glycoconjugates is a significant challenge due to the nuanced and often similar reactivity of the multiple hydroxyl groups on a carbohydrate scaffold. To achieve the requisite regioselectivity and stereoselectivity, chemists rely on a sophisticated protecting group strategy. These protecting groups are not merely inert shields; their electronic properties are instrumental in modulating the reactivity of the glycosyl donor. This has given rise to the powerful "armed-disarmed" strategy, a paradigm that enables the programmed, sequential assembly of complex oligosaccharides.

This guide provides a detailed examination of the "armed" character of benzyl-protected glucal donors, a critical tool in the synthetic chemist's arsenal. We will explore the fundamental electronic and conformational principles that confer this enhanced reactivity and review the experimental foundations that validate these concepts.

The "Armed-Disarmed" Principle: A Framework for Controlled Glycosylation

The "armed-disarmed" concept, pioneered by David R. Fraser-Reid and his colleagues, posits that the reactivity of a glycosyl donor can be tuned by the electronic nature of its protecting groups. An "armed" donor, bearing electron-donating protecting groups, is highly reactive. In contrast, a "disarmed" donor, equipped with electron-withdrawing groups, exhibits attenuated reactivity. This differential reactivity is the basis for chemoselective glycosylation reactions, where an armed donor can be selectively coupled with a glycosyl acceptor in the presence of a disarmed donor, setting the stage for subsequent glycosylation steps.

Benzyl Ethers: The Quintessential "Arming" Moiety

Benzyl (Bn) ethers are a mainstay in carbohydrate chemistry, valued for their robustness across a wide spectrum of chemical transformations and their straightforward removal via catalytic hydrogenation. Within the armed-disarmed framework, benzyl ethers are classified as "arming" groups.

The Electronic Underpinnings of the "Arming" Effect

The arming effect of benzyl ethers is predominantly an electronic phenomenon. The oxygen atom of the benzyl ether linkage can donate electron density into the pyranose ring system. This has a twofold effect: it destabilizes the ground state of the glycosyl donor and, more critically, stabilizes the electron-deficient transition state leading to the oxacarbenium ion intermediate. By lowering the activation energy of the glycosylation reaction, the rate of glycosidic bond formation is significantly enhanced.

Conformational Contributions

In addition to their electronic influence, the steric demands of benzyl groups can also play a role. The spatial arrangement of these bulky groups can lock the pyranose ring into a higher-energy conformation, one that more closely resembles the geometry of the transition state, thereby contributing to the accelerated reaction rate.

Glucal Donors: Versatile Intermediates in Glycoside Synthesis

Glucals, cyclic enol ethers of glucose, are highly versatile precursors for the synthesis of 2-deoxysugars, which are integral components of numerous bioactive natural products. The endocyclic double bond between C1 and C2 renders glucals particularly reactive towards electrophilic addition, forming the basis of their utility as glycosyl donors.

The Potent Combination: Benzyl Protection on a Glucal Scaffold

The marriage of benzyl protecting groups with the glucal scaffold results in a highly potent "armed" glycosyl donor. The electron-donating benzyl ethers synergize with the intrinsic reactivity of the glucal double bond, leading to a substantial increase in glycosylation efficiency.

Experimental Validation and Mechanistic Elucidation

The heightened reactivity of armed glycosyl donors is a well-documented experimental reality. A definitive demonstration of the armed-disarmed principle is a competitive glycosylation experiment. In this setup, an equimolar mixture of an armed donor (e.g., per-O-benzylated glucal) and a disarmed donor (e.g., per-O-acetylated glucal) is treated with a glycosyl acceptor in the presence of a suitable electrophilic activator. The armed donor will react preferentially, leaving the disarmed donor largely untouched.

Key Experimental Protocol: A Competitive Glycosylation Assay

Objective: To experimentally verify the enhanced reactivity of a benzyl-protected ("armed") glucal donor relative to an acetyl-protected ("disarmed") counterpart.

Materials:

-

3,4,6-Tri-O-benzyl-D-glucal (Armed Donor)

-

3,4,6-Tri-O-acetyl-D-glucal (Disarmed Donor)

-

A suitable Glycosyl Acceptor (e.g., Cyclohexanol)

-

An appropriate Activator (e.g., N-Iodosuccinimide, NIS)

-

Anhydrous Dichloromethane (DCM) as solvent

-

Activated 4Å Molecular Sieves

Methodology:

-

A solution of the armed donor (1.0 equivalent), the disarmed donor (1.0 equivalent), and the glycosyl acceptor (1.2 equivalents) is prepared in anhydrous DCM containing activated 4Å molecular sieves and cooled to an appropriate temperature (e.g., -40 °C).

-

The activator (1.1 equivalents) is added to initiate the reaction.

-

The reaction progress is carefully monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Once the armed donor is consumed, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The organic phase is isolated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The product distribution is quantified using ¹H NMR spectroscopy or High-Performance Liquid Chromatography (HPLC) to ascertain the ratio of the glycoside derived from the armed donor to that from the disarmed donor.

Anticipated Results: The analysis is expected to reveal a significant predominance of the glycosylated product originating from the 3,4,6-tri-O-benzyl-D-glucal, thereby providing clear evidence of its "armed" and more reactive nature.

Visualizing the "Armed" vs. "Disarmed" Dichotomy

The following diagram provides a conceptual illustration of the armed-disarmed strategy employing benzyl-protected glucal donors.

Caption: The Armed-Disarmed Principle in Glycosylation.

Quantitative Comparison of Donor Reactivity

The relative reactivities of armed and disarmed donors can be expressed quantitatively by comparing their glycosylation reaction rates under standardized conditions. The table below presents a conceptual comparison of these rates.

| Glycosyl Donor | Protecting Groups | Classification | Conceptual Relative Reaction Rate |

| 3,4,6-Tri-O-benzyl-D-glucal | Benzyl (Bn) | Armed | High |

| 3,4,6-Tri-O-acetyl-D-glucal | Acetyl (Ac) | Disarmed | Low |

Conclusion: Leveraging the "Armed" Principle for Advanced Synthesis

The armed-disarmed principle has become an indispensable strategy in the field of oligosaccharide synthesis. Benzyl-protected glucal donors, as highly effective "armed" synthons, are a testament to the power of this concept. Their enhanced reactivity, which stems from the electron-donating capacity of the benzyl ether protecting groups, facilitates efficient and selective glycosidic bond constructions. A deep understanding of the electronic and conformational factors that dictate the reactivity of these donors is crucial for the rational design of synthetic routes to complex oligosaccharides and glycoconjugates, which are of paramount importance in the development of new therapeutics and biological probes.

References

-

Fraser-Reid, B., Wu, Z., Udodong, U. E., & Ottosson, H. (1990). A new, armed/disarmed, strategy for oligosaccharide synthesis. Journal of the Chemical Society, Chemical Communications, (16), 1139-1141. [Link]

An In-depth Technical Guide to 6-O-Benzyl-D-glucal: Synthesis, Properties, and Applications in Modern Drug Discovery

Foreword: The Strategic Importance of Selectively Protected Glycals in Carbohydrate Chemistry

In the intricate landscape of medicinal chemistry and drug development, carbohydrate scaffolds present both immense opportunity and significant synthetic challenges. Their inherent polyhydroxylated nature necessitates a sophisticated approach to regioselective protection and deprotection to unlock their full potential as chiral building blocks. Among the vast arsenal of protected monosaccharides, 6-O-Benzyl-D-glucal emerges as a cornerstone intermediate, prized for its unique combination of a reactive enol ether system and a selectively masked primary hydroxyl group. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of 6-O-Benzyl-D-glucal, from its fundamental properties to its strategic application in the synthesis of complex bioactive molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Physicochemical Properties of 6-O-Benzyl-D-glucal

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key identifiers and properties of 6-O-Benzyl-D-glucal are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 165524-85-6 | [1] |

| Molecular Formula | C₁₃H₁₆O₄ | [1] |

| Molecular Weight | 236.26 g/mol | [1] |

| Appearance | White to off-white solid or powder | |

| Solubility | Soluble in dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) | [1] |

| Purity | Typically ≥95% | [1] |

Strategic Synthesis of 6-O-Benzyl-D-glucal: A Tale of Regioselectivity

The synthesis of 6-O-Benzyl-D-glucal hinges on the selective protection of the primary C-6 hydroxyl group of D-glucal in the presence of the two secondary hydroxyls at C-3 and C-4. The increased reactivity of the primary hydroxyl group allows for its preferential benzylation under carefully controlled conditions. While a direct, one-step selective benzylation can be challenging, a common and effective strategy involves a two-step process: per-acetylation followed by selective deacetylation and subsequent benzylation.

Experimental Protocol: A Two-Step Approach to 6-O-Benzyl-D-glucal

This protocol outlines a reliable method for the preparation of 6-O-Benzyl-D-glucal starting from the readily available 3,4,6-tri-O-acetyl-D-glucal.

Part 1: Selective Deacetylation of 3,4,6-tri-O-acetyl-D-glucal

-

Rationale: This initial step aims to remove all acetyl protecting groups to furnish D-glucal. The choice of catalytic sodium methoxide in methanol provides a mild and efficient method for this transformation. The use of an ion-exchange resin serves to neutralize the reaction, simplifying the workup.

-

Procedure:

-

To a stirred solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 eq) in anhydrous methanol, add a catalytic amount of sodium methoxide (0.1 eq) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete consumption of the starting material.

-

Upon completion, add Amberlite IR-120 (H⁺) resin to neutralize the sodium methoxide.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure to yield crude D-glucal, which can be used in the next step without further purification.

-

Part 2: Regioselective 6-O-Benzylation of D-glucal

-

Rationale: The enhanced nucleophilicity of the primary C-6 hydroxyl group of D-glucal allows for its selective benzylation. The use of sodium hydride as a base in an aprotic polar solvent like DMF facilitates the formation of the alkoxide at the most reactive hydroxyl group. Benzyl bromide then serves as the alkylating agent.

-

Procedure:

-

Dissolve the crude D-glucal (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C and add sodium hydride (1.1 eq of 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of methanol at 0 °C.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 6-O-Benzyl-D-glucal.

-

Caption: Synthetic workflow for 6-O-Benzyl-D-glucal.

The Role of 6-O-Benzyl-D-glucal in Drug Development and Complex Molecule Synthesis

The strategic placement of the benzyl group on the C-6 hydroxyl and the presence of the enol ether functionality make 6-O-Benzyl-D-glucal a versatile and highly valuable intermediate in the synthesis of a wide array of biologically active molecules.

A Chiral Scaffold for Stereoselective Glycosylation

The glucal double bond can be functionalized in a stereocontrolled manner, allowing for the introduction of various substituents at the C-2 position. This is particularly important in the synthesis of 2-deoxy-sugars, which are components of many natural products and pharmaceuticals. The C-6 benzyl ether serves as a stable protecting group that can be removed under neutral conditions via catalytic hydrogenation, preserving other sensitive functionalities in the molecule.

Intermediate in the Synthesis of Bioactive Compounds

Spectroscopic Characterization: A Self-Validating System

Confirmation of the structure and purity of synthesized 6-O-Benzyl-D-glucal is crucial. While a dedicated public repository of its NMR and MS data is not available, the expected spectroscopic features can be predicted based on its structure and data from closely related compounds like 3,4,6-tri-O-benzyl-D-glucal.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the anomeric proton of the glucal moiety, the olefinic protons, the protons of the pyranoid ring, the benzylic protons of the protecting group, and the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbons of the glucal ring, including the olefinic carbons, as well as the benzylic and aromatic carbons of the benzyl group.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the elemental composition of the molecule, with the calculated mass corresponding to the molecular formula C₁₃H₁₆O₄.

Caption: Workflow for the characterization of 6-O-Benzyl-D-glucal.

Conclusion: A Versatile Tool for the Modern Synthetic Chemist

6-O-Benzyl-D-glucal stands as a testament to the power of selective protecting group strategies in carbohydrate chemistry. Its carefully orchestrated synthesis provides access to a valuable chiral building block with orthogonal reactivity at the enol ether and the protected primary hydroxyl group. For researchers and professionals in drug development, a firm grasp of the synthesis and reactivity of such intermediates is not merely academic; it is a critical component of the intellectual toolkit required to navigate the complexities of modern medicinal chemistry. The protocols and insights provided in this guide are intended to empower scientists to confidently utilize 6-O-Benzyl-D-glucal in their pursuit of novel therapeutics and a deeper understanding of the biological roles of complex carbohydrates.

References

-

CD BioGlyco. 6-O-Benzyl-D-glucal, Purity ≥95%. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 6-O-Benzyl-D-glucal

Authored by: A Senior Application Scientist

Introduction

6-O-Benzyl-D-glucal is a valuable synthetic intermediate in carbohydrate chemistry, serving as a versatile building block for the synthesis of complex oligosaccharides and glycoconjugates.[1] The strategic placement of the benzyl group at the 6-position leaves the hydroxyl groups at the 3- and 4-positions available for further functionalization, while the glucal double bond provides a handle for various stereoselective transformations. The integrity and purity of this reagent are paramount for the success of multi-step synthetic campaigns. This guide provides a comprehensive overview of the stability of 6-O-Benzyl-D-glucal, detailing the factors that influence its degradation and outlining best practices for its storage and handling to ensure its long-term viability and performance in research and development settings.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 6-O-Benzyl-D-glucal is essential for its appropriate handling and storage.

| Property | Value |

| Molecular Formula | C₁₃H₁₆O₄[1][2] |

| Molecular Weight | 236.26 g/mol [1] |

| Appearance | Solid or powder[1] |

| Purity | ≥95%[1] |

| Solubility | Soluble in water and organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).[1] |

| CAS Number | 165524-85-6[1][2] |

Core Principles of Stability: A Mechanistic Perspective

The stability of 6-O-Benzyl-D-glucal is governed by the interplay of its key functional groups: the benzyl ether, the glycal double bond, and the remaining free hydroxyl groups.

The benzyl protecting group is renowned for its robustness in a wide range of chemical conditions.[3] Benzyl ethers are generally stable to both acidic and basic environments, making them reliable protecting groups in complex synthetic pathways.[4] Their removal is typically achieved under mild reductive conditions, most commonly through catalytic hydrogenation.[4]

Conversely, the endocyclic enol ether of the glucal moiety is the primary site of reactivity and potential degradation. This double bond is susceptible to electrophilic addition and can undergo hydration or other additive reactions, particularly in the presence of moisture and acid or base catalysts.

Factors Influencing the Stability of 6-O-Benzyl-D-glucal

Several environmental factors can compromise the integrity of 6-O-Benzyl-D-glucal. Understanding and mitigating these factors are crucial for preserving its purity.

-

Moisture and Hydrolysis: The presence of water is detrimental to the stability of 6-O-Benzyl-D-glucal. The glycal double bond can undergo acid-catalyzed hydration, leading to the formation of a hemiacetal, which can exist in equilibrium with the corresponding 2-hydroxyglucal. This process disrupts the desired reactivity of the starting material. A closely related compound, 3,4,6-Tri-O-benzyl-D-glucal, is noted to be hygroscopic, highlighting the sensitivity of this class of compounds to moisture.[5]

-

Air and Oxidation: While benzyl ethers are relatively stable, prolonged exposure to atmospheric oxygen, particularly in the presence of light or trace metal impurities, can lead to oxidative degradation. The benzylic position is susceptible to oxidation, potentially forming benzaldehyde and other byproducts. Therefore, storage under an inert atmosphere is a critical preventative measure.[5]

-

Temperature: Elevated temperatures accelerate the rates of all chemical reactions, including degradation pathways. For sensitive compounds like protected glycals, low-temperature storage is essential to minimize the kinetic energy of the system and slow down potential decomposition reactions. Storage at -20°C is a common recommendation for analogous, highly substituted benzyl-protected glucals.[6]

-

Light: Photons can provide the activation energy for undesirable side reactions. Light-sensitive materials should be stored in amber or opaque containers to prevent photo-induced degradation.[7]

-

pH: The stability of 6-O-Benzyl-D-glucal is pH-dependent. Strongly acidic or basic conditions can catalyze the hydrolysis of the glycal moiety. It is therefore advisable to store the compound in a neutral state, free from acidic or basic residues.

Recommended Storage Conditions

To ensure the long-term stability and purity of 6-O-Benzyl-D-glucal, the following storage conditions are strongly recommended.

| Condition | Recommendation | Rationale |

| Temperature | -20°C | Minimizes the rate of all potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation of the benzyl ether and other sensitive functionalities.[5] |

| Moisture | Store in a desiccator | Prevents hydrolysis of the glycal moiety.[5][7] |

| Light | Amber vial or opaque container | Prevents photo-induced degradation.[7] |

| Container | Tightly sealed | Prevents ingress of moisture and air.[5][8] |

Potential Degradation Pathways

The primary degradation pathways for 6-O-Benzyl-D-glucal involve the reaction of the enol ether and potential oxidation of the benzyl group.

Caption: Potential degradation pathways for 6-O-Benzyl-D-glucal.

Experimental Protocol for Stability Assessment (Stress Testing)

This protocol outlines a general procedure for evaluating the stability of 6-O-Benzyl-D-glucal under accelerated degradation conditions.

Objective: To assess the stability of 6-O-Benzyl-D-glucal when exposed to various environmental stressors.

Materials:

-

6-O-Benzyl-D-glucal

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Buffers of varying pH (e.g., pH 4, 7, 9)

-

Temperature-controlled chambers or ovens

-

Analytical instrumentation: HPLC with UV detector, TLC plates, NMR spectrometer

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of 6-O-Benzyl-D-glucal in a suitable solvent (e.g., acetonitrile).

-

Aliquot the stock solution into several vials.

-

To test for hydrolytic stability, add aqueous buffers of different pH to the vials.

-

To test for oxidative stability, leave some vials open to the air (or sparge with oxygen) and compare with vials purged with an inert gas.

-

To test for thermal stability, place vials at different temperatures (e.g., room temperature, 40°C, 60°C) and protect from light.

-

To test for photostability, expose some samples to a light source and keep control samples in the dark.

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.

-

Analyze the samples by a suitable analytical method. HPLC is often preferred for its quantitative accuracy. Monitor the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

-

TLC can be used for a rapid qualitative assessment of purity.

-

-

Data Analysis and Interpretation:

-

Plot the percentage of remaining 6-O-Benzyl-D-glucal against time for each condition.

-

Identify the conditions under which the compound is least stable.

-

If possible, identify the degradation products by techniques such as LC-MS or by isolating them and performing NMR analysis.

-

Handling Precautions

When working with 6-O-Benzyl-D-glucal, it is important to follow standard laboratory safety procedures.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any fine powder.[10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

-

Spill Response: In case of a spill, sweep up the solid material carefully to avoid generating dust and dispose of it as chemical waste.[8]

Conclusion

The stability of 6-O-Benzyl-D-glucal is critical for its successful application in chemical synthesis. Its primary vulnerabilities are the hydrolytic and oxidative degradation of the glycal moiety and the benzyl ether, respectively. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from moisture and light, the integrity of this valuable reagent can be maintained. Proper handling and a thorough understanding of its stability profile will enable researchers to achieve more reliable and reproducible results in their synthetic endeavors.

References

- Wang, T., & Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(20), 4934–4950.

- Boltje, T. J., Buskas, T., & Boons, G.-J. (2009). Protecting Group Strategies in Carbohydrate Chemistry.

- Fisher Scientific. (2025).

- Khatun, N., & Demchenko, A. V. (2021). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Beilstein Journal of Organic Chemistry, 17, 1859–1865.

- Fisher Scientific. (2025).

- Sigma-Aldrich. (2025).

- Sangon Biotech. (n.d.).

- TCI America. (2018).

- O'Brien, J. L., Tosin, M., & Oscarson, S. (2014). Synthesis of benzyl protected β-D-GlcA-(1→2)-α-d-Man thioglycoside building blocks for construction of Cryptococcus neoformans capsular polysaccharide structures.

- Suzhou Highfine Biotech. (2025). Amino Protecting Group-Benzyl Series.

- Sigma-Aldrich. (n.d.). Tri-O-benzyl-D-glucal 97%.

- CD BioGlyco. (n.d.). 6-O-Benzyl-D-glucal, Purity ≥95%.

- Shankar, B., Khatri, V., Kumar, B., Maikhuri, V. K., Kumar, A., & Tomar, R. (2021). Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction. ACS Omega, 6(17), 11466–11477.

- Environmental Health & Safety, University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals.

- Organic Syntheses. (2022). Stereoselective [2+2] Cycloadditions: Synthesis of a Tri-O-Bn-D-Glucal-derived β-Lactam.

- Unnamed Source. (n.d.). 6-O-Benzyl-D-glucal.

- Occupational Safety and Health Administration. (n.d.). Section 7: Handling and Storage.

- BenchChem. (2025).

- National Center for Biotechnology Information. (n.d.). 6-O-Benzyl-D-glucose. PubChem Compound Summary for CID 20231053.

- University of Ottawa. (n.d.). Handling and Storage of Chemicals.

- Shankar, B., Khatri, V., Kumar, B., Maikhuri, V. K., Kumar, A., & Tomar, R. (2021). Synthesis and Structural Characterization of 1-(E-1-Arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals and Their Transformation into Pentasubstituted (2R,3S,4R)-Chromanes via Pd-Catalyzed Cross Dehydrogenative Coupling Reaction.

- Unnamed Source. (2025). Storage and Handling Tips for Research Chemicals: Safety Comes First.

- MDPI. (n.d.). 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside.

- Research and Reviews: Journal of Pharmaceutical Analysis. (2023). Carbohydrates as Building Blocks for the Synthesis of Medicinally Important Molecules.

- University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.

- BenchChem. (2025). An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.

- BenchChem. (2025). An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.

Sources

- 1. 6-O-Benzyl-D-glucal, Purity ≥95% - CD BioGlyco [bioglyco.com]

- 2. labsolu.ca [labsolu.ca]

- 3. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. globalresearchchem.com [globalresearchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 10. uottawa.ca [uottawa.ca]

An In-depth Technical Guide to Glucals as Chiral Intermediates in Synthesis

Abstract

Glucals, cyclic enol ether derivatives of sugars, represent a cornerstone of modern carbohydrate chemistry.[1] Their unique structural features, particularly the endocyclic double bond between carbons 1 and 2, render them highly versatile and reactive intermediates.[1][2] This guide provides a comprehensive overview of the synthesis, reactivity, and application of glucals as chiral building blocks in the construction of complex oligosaccharides, natural products, and other biologically significant molecules. We will delve into the mechanistic underpinnings of key transformations, including the Ferrier rearrangement, electrophilic additions, and cycloadditions, offering field-proven insights into experimental design and execution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of these invaluable chiral synthons.

Introduction: The Enduring Legacy of Glucals

First synthesized by Emil Fischer and Karl Zach in 1913, glucals are unsaturated carbohydrate derivatives characterized by a double bond between the first and second carbon atoms of the pyranose ring.[2] Initially misidentified as aldehydes, their true structure as cyclic enol ethers was later elucidated, paving the way for their extensive use in organic synthesis.[2] The inherent chirality of glucals, derived from their parent monosaccharides, makes them exceptional starting materials for asymmetric synthesis, allowing for the stereocontrolled introduction of new functionalities.[3][4][5]

The reactivity of the glucal double bond is the key to its synthetic utility. The electron-rich nature of the enol ether moiety makes it susceptible to attack by a wide range of electrophiles, while the allylic nature of the C-3 position allows for displacement reactions.[2] This dual reactivity, combined with the ability to manipulate the protecting groups on the hydroxyl functions, provides a powerful platform for the synthesis of a diverse array of complex molecules.[6]

Synthesis of Glucals: From Glycosyl Halides to Modern Methodologies

The classical and still widely used method for the synthesis of glucals involves the reductive elimination of a glycosyl halide.[2] This typically involves the treatment of a per-O-acetylated glycosyl bromide or chloride with a reducing agent, most commonly zinc dust in acetic acid.[1]

Classical Synthesis via Reductive Elimination

The traditional synthesis begins with the conversion of a monosaccharide, such as D-glucose, into its per-O-acetylated derivative. This is followed by the introduction of a halogen at the anomeric position to form a glycosyl halide.[1][7] The subsequent reductive elimination with zinc furnishes the desired glycal.[1]

Experimental Protocol: Synthesis of Tri-O-acetyl-D-glucal

-

Acetylation of D-Glucose: To a stirred suspension of D-glucose in acetic anhydride at 0 °C, a catalytic amount of perchloric acid is added. The reaction is typically complete within 30 minutes.

-

Formation of the Glycosyl Halide: A solution of hydrogen bromide in acetic acid is then added to the reaction mixture at 0 °C, and the solution is stirred at room temperature for several hours.[1]

-

Reductive Elimination: The crude glycosyl bromide is then subjected to reductive elimination using zinc powder and a copper(II) sulfate solution or in a phosphate buffer.[8]

-

Workup and Purification: The reaction is quenched, and the product is extracted and purified by chromatography to yield tri-O-acetyl-D-glucal.

This one-pot synthesis is advantageous due to its simplicity, high yield, and short reaction time.[8]

Data Presentation: Comparison of Glucal Synthesis Methods

| Method | Starting Material | Reagents | Key Advantages | Key Disadvantages |

| Fischer-Zach | Per-O-acetylated Glycosyl Bromide | Zinc, Acetic Acid | Well-established, reliable | Use of strong acid, potential for side reactions |

| Modern One-Pot | Per-O-acetylated Glycosyl Bromide | Zinc, Copper Sulfate, Phosphate Buffer | Milder conditions, high yield, shorter reaction time | Requires careful pH control |

| From Glycosyl Halides with Low Stability Protecting Groups | Glycosyl Picolinic Esters | Copper(II) Salts | Mild, neutral conditions, tolerates sensitive protecting groups | May require longer reaction times |

Key Transformations of Glucals: A Gateway to Molecular Diversity

The synthetic versatility of glucals stems from the reactivity of their endocyclic double bond. This section will explore the most important transformations of glucals, providing mechanistic insights and practical considerations.

The Ferrier Rearrangement: A Powerful Tool for C-Glycoside Synthesis

The Ferrier rearrangement is a cornerstone of glycal chemistry, enabling the synthesis of 2,3-unsaturated glycosides.[9][10][11] This reaction involves the Lewis acid-catalyzed allylic rearrangement of a glycal in the presence of a nucleophile.[10][11][12]

Mechanism of the Ferrier Rearrangement

The reaction is initiated by the coordination of a Lewis acid to the C-3 oxygen, facilitating the departure of the leaving group to form a delocalized allylic oxocarbenium ion.[11][13] This intermediate is then attacked by a nucleophile at the anomeric carbon (C-1), leading to the formation of the 2,3-unsaturated glycoside, typically with a preference for the α-anomer.[10][13]

Experimental Protocol: Lewis Acid-Catalyzed Ferrier Rearrangement

-

Reaction Setup: A solution of the protected glycal in an anhydrous solvent (e.g., dichloromethane) is cooled to the desired temperature (typically 0 °C to room temperature).

-

Addition of Reagents: The nucleophile (e.g., an alcohol) and the Lewis acid catalyst (e.g., BF₃·OEt₂, SnCl₄, or Yb(OTf)₃) are added sequentially.[10][13]

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is purified by column chromatography.

The choice of Lewis acid is critical and can influence the stereoselectivity and yield of the reaction.[14] For instance, SnCl₄ can be used to control the regioselectivity of sulfonylation, yielding either 1-sulfone or 3-sulfone sugars depending on the stoichiometry.[14]

Mandatory Visualization: Mechanism of the Ferrier Rearrangement

Caption: The Ferrier rearrangement proceeds via an allylic oxocarbenium ion intermediate.

Electrophilic Additions to the Double Bond

The electron-rich double bond of glucals is highly susceptible to electrophilic addition reactions, providing access to a wide range of functionalized sugars.

Epoxidation of glucals, typically with reagents like dimethyldioxirane (DMDO) or m-chloroperoxybenzoic acid (m-CPBA), proceeds stereoselectively to yield 1,2-anhydrosugars. These epoxides are valuable intermediates for the synthesis of 2-amino-2-deoxysugars and other modified carbohydrates.[2]